



## Application of AT-035 in congenital tooth agenesis research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AT-035    |           |
| Cat. No.:            | B11931021 | Get Quote |

An emerging therapeutic candidate, TRG-035, is currently under investigation for its potential to regenerate teeth, offering a promising avenue for treating congenital tooth agenesis. This monoclonal antibody targets the Uterine Sensitization-Associated Gene-1 (USAG-1), a protein that inhibits tooth development. By neutralizing USAG-1, TRG-035 aims to reactivate dormant tooth buds and stimulate the growth of new teeth.

### **Mechanism of Action**

TRG-035 functions by blocking the inhibitory action of the USAG-1 protein. USAG-1 is known to suppress two critical signaling pathways essential for tooth development: the Bone Morphogenetic Protein (BMP) and Wnt pathways. By binding to USAG-1, TRG-035 prevents its interaction with these pathways, effectively "releasing the brake" on tooth formation and allowing for the natural growth of teeth.[1][2][3][4] Preclinical studies in mice and ferrets have demonstrated that a single administration of a USAG-1-neutralizing antibody can lead to the development of fully functional teeth.[2][4]

## **Application in Congenital Tooth Agenesis Research**

Congenital tooth agenesis, the developmental absence of one or more teeth, is a common craniofacial anomaly. Research into TRG-035 and similar USAG-1 inhibitors provides a novel therapeutic strategy for this condition. By targeting the underlying molecular mechanisms that govern tooth development, these therapies may offer a biological solution to replace missing teeth, as an alternative to traditional prosthetics like dentures or implants.[1][2]



## **Clinical Development**

A Phase 1 clinical trial for TRG-035 was initiated in September 2024 at Kyoto University Hospital in Japan.[1][3] The primary objective of this initial trial is to assess the safety and tolerability of the drug in adult males who are missing at least one tooth.[1][5] If the treatment proves safe, future trials are planned to evaluate its efficacy in children with congenital tooth agenesis.[5][6] The anticipated commercial availability of this treatment, pending successful clinical trials, is around 2030.[2][7]

**Ouantitative Data from Clinical Trials** 

| Parameter          | Details                                                | References |
|--------------------|--------------------------------------------------------|------------|
| Drug Candidate     | TRG-035                                                | [1][2][7]  |
| Mechanism          | Monoclonal antibody targeting USAG-1                   | [1][2][3]  |
| Trial Phase        | Phase 1                                                | [1][3]     |
| Start Date         | September 2024                                         | [1][3]     |
| Location           | Kyoto University Hospital,<br>Japan                    | [1][5]     |
| Study Population   | 30 adult males (ages 30-64) missing at least one tooth | [1][5]     |
| Administration     | Intravenous injection                                  | [2][7]     |
| Primary Endpoint   | Safety and tolerability                                | [1][5]     |
| Secondary Endpoint | Signs of tooth regeneration                            | [3]        |

# Signaling Pathway of TRG-035 in Tooth Regeneration







Click to download full resolution via product page

TRG-035 mechanism of action.

## **Experimental Protocols**

## Protocol 1: In Vivo Evaluation of a USAG-1 Inhibitor in a Mouse Model of Congenital Tooth Agenesis

1. Objective: To assess the efficacy of a USAG-1 inhibiting antibody in promoting tooth regeneration in a mouse model of congenital tooth agenesis (e.g., Msx1 knockout mice).

#### 2. Materials:

- Msx1 knockout mice (or other suitable model of tooth agenesis)
- USAG-1 inhibiting monoclonal antibody (e.g., a murine equivalent of TRG-035)







- Vehicle control (e.g., sterile phosphate-buffered saline)
- · Micro-computed tomography (micro-CT) scanner
- Histology equipment and reagents (formalin, decalcifying solution, paraffin, microtome, H&E stain)

#### 3. Methods:

- Animal Dosing:
- At postnatal day 1 (P1), administer a single intravenous or intraperitoneal injection of the USAG-1 inhibitor to the experimental group of Msx1 knockout pups.
- Administer an equivalent volume of vehicle control to the control group.
- Monitoring:
- Monitor the animals for any adverse effects.
- At 8-12 weeks of age, euthanize the animals and collect the mandibles and maxillae.
- Micro-CT Analysis:
- Scan the collected jaws using a micro-CT scanner to visualize and quantify tooth formation.
- Analyze the number, size, and morphology of any regenerated teeth.
- Histological Analysis:
- Decalcify the jaws in a suitable decalcifying solution.
- Process the tissues for paraffin embedding and sectioning.
- Stain the sections with Hematoxylin and Eosin (H&E) to examine the cellular structure of the regenerated teeth and surrounding tissues.

## **Experimental Workflow for Preclinical Evaluation**





Click to download full resolution via product page

Preclinical evaluation workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. smorescience.com [smorescience.com]
- 2. Japan Begins Human Trials for Tooth Regeneration Drug TRG-035 [remedico.app]
- 3. Patent Landscape: Tooth Regeneration technologies Parola Analytics [parolaanalytics.com]
- 4. Anti–USAG-1 therapy for tooth regeneration through enhanced BMP signaling PMC [pmc.ncbi.nlm.nih.gov]
- 5. Could You Grow New Teeth? Celebrity Angels [celebrityangels.co.uk]
- 6. medium.com [medium.com]
- 7. Japan Begins Human Trials for Tooth Regrowth Drug TRG-035 [luminancedentaire.ca]
- To cite this document: BenchChem. [Application of AT-035 in congenital tooth agenesis research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931021#application-of-at-035-in-congenital-tooth-agenesis-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com